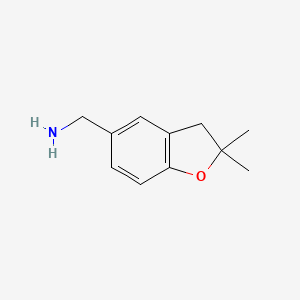

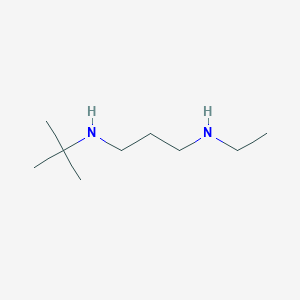

![molecular formula C6H6Br2N2S B1437230 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide CAS No. 330196-49-1](/img/structure/B1437230.png)

6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide

Overview

Description

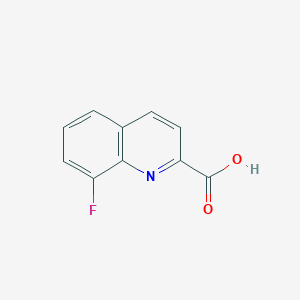

6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide is a chemical compound with the molecular formula C6H5BrN2S . It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole compounds is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis

The molecular structure of this compound is characterized by 1H NMR and 13C NMR spectra . The compound has a molecular weight of 217.086 Da .Chemical Reactions Analysis

The reactions of 2-aminothiazoles with bromo ketones occur under mild conditions, and the type of product depends on the structure of the starting reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its molecular formula C6H5BrN2S and its molecular weight of 217.086 Da .Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed different methodologies for synthesizing imidazo[2,1-b][1,3]thiazole derivatives, demonstrating the versatility of these compounds in chemical synthesis. For example, the synthesis of imidazo[2,1-b][1,3]thiazoles has been achieved through reactions involving bromo ketones and 2-aminothiazoles. This process has shown potential for generating compounds with anticancer activities, highlighting the importance of structural modifications in determining the biological activity of these molecules (Potikha & Brovarets, 2020). Additionally, the bromination of related compounds has been studied to understand the specificity and outcomes of chemical reactions (Saldabol et al., 1975).

Biological Activities

Imidazo[2,1-b][1,3]thiazole derivatives have been investigated for their potential in addressing various health conditions, including cancer and microbial infections. Some derivatives have shown moderate ability to suppress the growth of kidney cancer cells, with lesser effects on other cancer types, suggesting a selective action that could be optimized for therapeutic applications (Potikha & Brovarets, 2020). The antimicrobial activities of imidazo[2,1-b]thiazole derivatives have also been explored, with certain compounds displaying promising results against bacterial and fungal pathogens (Güzeldemirci & Küçükbasmacı, 2010).

Anticancer Potential

The exploration of imidazo[2,1-b][1,3]thiazoles as potential anticancer agents is noteworthy. A method for assembling the imidazo[2,1-b][1,3]thiazole system has shown promise in creating compounds that could play a role in cancer treatment. This research indicates that structural elements of the starting materials significantly influence the biological activities of the synthesized compounds, offering insights into the design of new therapeutic agents (Potikha & Brovarets, 2020).

Mechanism of Action

Target of Action

Similar compounds such as imidazo[2,1-b]thiazole derivatives have been reported to exhibit antimycobacterial activity . They are suggested to target Pantothenate synthetase of Mycobacterium tuberculosis .

Mode of Action

Similar compounds have been reported to interact with their targets and induce changes that lead to their antimycobacterial activity .

Biochemical Pathways

It can be inferred that the compound may interfere with the biochemical pathways of mycobacterium tuberculosis, given its antimycobacterial activity .

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction, which suggests that these compounds may have favorable pharmacokinetic properties .

Result of Action

Similar compounds have been reported to exhibit antimycobacterial activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis .

Future Directions

Future research could focus on further exploring the pharmaceutical applications of 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide and its derivatives, given their potential as anticancer and antiviral agents . Additionally, new methods for synthesizing these compounds could be developed to improve their properties and effectiveness .

Biochemical Analysis

Biochemical Properties

6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including kinases and phosphatases, which are crucial for cellular signaling pathways. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, leading to the modification of enzyme activity. Additionally, this compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cell lines, this compound has been observed to induce cell cycle arrest and apoptosis, particularly in leukemia and prostate cancer cells . The compound influences cell function by modulating key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. These pathways are critical for cell proliferation, survival, and metabolism. Furthermore, this compound can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the covalent modification of enzyme active sites, which can result in enzyme inhibition or activation. The bromomethyl group reacts with nucleophilic amino acid residues, forming stable covalent bonds that alter the enzyme’s structure and function . Additionally, this compound can bind to DNA and RNA, potentially interfering with transcription and translation processes. The changes in gene expression induced by this compound are mediated through its interactions with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and enzyme activity. These effects are particularly relevant in the context of chronic treatments or prolonged experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses. At higher doses, toxic effects can occur, including hepatotoxicity, nephrotoxicity, and neurotoxicity . The threshold for these adverse effects varies depending on the animal species and the route of administration. It is essential to carefully titrate the dosage to achieve the desired therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes and pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and organelles, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and the presence of binding sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The presence of targeting signals or post-translational modifications can direct the compound to specific organelles, where it can exert its effects. For example, the localization of this compound to the nucleus allows it to interact with DNA and transcription factors, influencing gene expression . Similarly, its presence in the mitochondria can affect mitochondrial function and energy metabolism.

properties

IUPAC Name |

6-(bromomethyl)imidazo[2,1-b][1,3]thiazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2S.BrH/c7-3-5-4-9-1-2-10-6(9)8-5;/h1-2,4H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINQGNGWQODEQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=CN21)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

330196-49-1 | |

| Record name | 6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

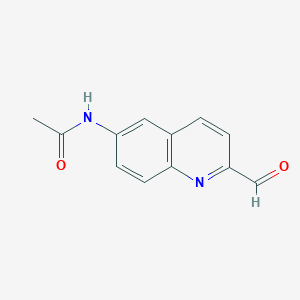

![Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate](/img/structure/B1437154.png)

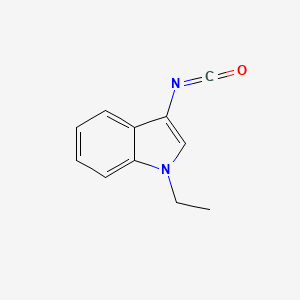

![(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine](/img/structure/B1437157.png)

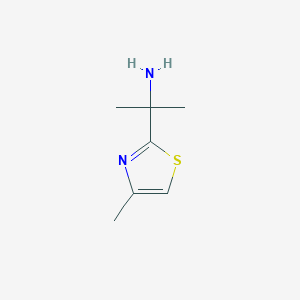

![6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1437162.png)

![3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline](/img/structure/B1437167.png)

![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline](/img/structure/B1437169.png)